![molecular formula C10H8N2O2 B176329 1-Phenyl-1H-imidazole-4-carboxylic acid CAS No. 18075-64-4](/img/structure/B176329.png)
1-Phenyl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Phenyl-1H-imidazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular weight of 1-Phenyl-1H-imidazole-4-carboxylic acid is 188.19 . The InChI code is1S/C10H8N2O2.ClH/c13-10 (14)9-6-12 (7-11-9)8-4-2-1-3-5-8;/h1-7H, (H,13,14);1H
. Physical And Chemical Properties Analysis
1-Phenyl-1H-imidazole-4-carboxylic acid is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles, such as “1-Phenyl-1H-imidazole-4-carboxylic acid”, has seen recent advances . These heterocycles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Therapeutic Potential
Imidazole-containing compounds, including “1-Phenyl-1H-imidazole-4-carboxylic acid”, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Lanthanide Sulfate-Carboxylates
“1-Phenyl-1H-imidazole-4-carboxylic acid” may be used in the synthesis of lanthanide sulfate–carboxylates . This is achieved by in situ decarboxylation in the presence of Cu (II) ions .
Inhibition of Xanthine Oxidase
Imidazole derivatives have been synthesized and evaluated for their inhibitory effects on xanthine oxidase . Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid. Overproduction of uric acid can lead to gout, a type of arthritis caused by high levels of uric acid in the blood .
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a wide range of biological activities, making them valuable in the development of novel drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of biological activities and are key components in functional molecules used in various applications .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph and temperature can potentially influence the action of imidazole compounds .
properties
IUPAC Name |
1-phenylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYLAWFMMVZTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634212 | |
Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18075-64-4 | |
Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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